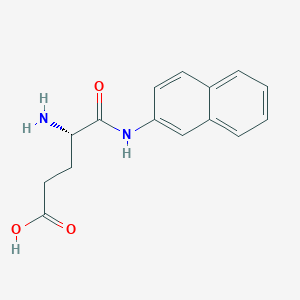

Glutamic acid beta-naphthylamide

Beschreibung

Glutamic acid beta-naphthylamide (C15H15N2O3) is a synthetic derivative of glutamic acid, where the gamma-carboxyl group is substituted with a beta-naphthylamide moiety. This modification enhances its utility as a fluorogenic substrate for enzymatic assays, particularly in protease and peptidase activity studies. The beta-naphthylamide group releases fluorescent beta-naphthylamine upon enzymatic cleavage, enabling sensitive detection of enzyme activity . Its molecular weight is 290.32 g/mol (monohydrate form: C15H18N2O4), and it is typically stored at -20°C to maintain stability .

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c16-13(7-8-14(18)19)15(20)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHKZHQADOKBFO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979720 | |

| Record name | 4-Amino-5-hydroxy-5-[(naphthalen-2-yl)imino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-86-9 | |

| Record name | (4S)-4-Amino-5-(2-naphthalenylamino)-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamyl-2-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-hydroxy-5-[(naphthalen-2-yl)imino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 635-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of glutamic acid beta-naphthylamide typically involves the reaction of glutamic acid with beta-naphthylamine. This can be achieved through a condensation reaction where the carboxyl group of glutamic acid reacts with the amine group of beta-naphthylamine, forming an amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Glutamic acid beta-naphthylamide can undergo various chemical reactions, including:

Oxidation: The aromatic ring of the beta-naphthylamide moiety can be oxidized under specific conditions.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring can lead to the formation of quinones, while reduction of the amide bond can yield the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1. Enzyme Substrates and Inhibitors

Glutamic acid beta-naphthylamide is utilized as a substrate in enzyme assays, particularly for glutamyl aminopeptidases. Its structure allows it to be cleaved by these enzymes, facilitating the study of enzyme kinetics and mechanisms. For instance, the activity of glutamyl aminopeptidase can be measured by monitoring the release of beta-naphthylamine from the substrate.

Case Study : A study demonstrated that ethanol modifies the activity of aspartyl- and glutamyl-aminopeptidases using this compound as a substrate. The findings indicated differential modulation of enzyme activity, providing insights into the effects of alcohol on enzymatic processes .

2. Drug Development

The compound has been investigated for its potential as an efflux pump inhibitor in multidrug-resistant bacteria. Research has shown that derivatives like Phe-Arg-beta-naphthylamide can enhance the efficacy of antibiotics by inhibiting efflux pumps in Gram-negative bacteria, thereby increasing drug accumulation within bacterial cells.

Case Study : In vitro studies demonstrated that Phe-Arg-beta-naphthylamide significantly increased the sensitivity of Escherichia coli to various antibiotics by inhibiting the AcrB efflux pump. This highlights the potential application of this compound derivatives in overcoming antibiotic resistance .

Pharmacological Applications

1. Antiviral Research

This compound has been explored in antiviral research, particularly regarding its role in inhibiting viral glycoproteins that facilitate infection. Chemical inhibitors based on this compound have been shown to interfere with the processing of viral proteins essential for infection.

Case Study : Research involving Ebola virus glycoprotein demonstrated that inhibitors derived from this compound could alter glycoprotein processing, thereby reducing infectivity .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of glutamic acid beta-naphthylamide involves its interaction with specific molecular targets. For example, in enzymatic assays, the compound acts as a substrate for enzymes that catalyze the hydrolysis of the amide bond. This interaction can be studied to understand the enzyme’s specificity and catalytic mechanism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Glutamic acid beta-naphthylamide belongs to a class of amino acid-naphthylamide conjugates. Key structural analogs and their properties are compared below:

Glutamic Acid Alpha-Naphthylamide

- Structure : The alpha-naphthylamide group is attached to the gamma-carboxyl of glutamic acid.

- CAS Number: 81012-91-1 (monohydrate) .

- Reactivity: Exhibits lower nucleophilic reactivity compared to the beta-naphthylamide derivative due to steric and electronic differences in the naphthyl group orientation. In enzymatic peptide synthesis, beta-naphthylamide derivatives show >100-fold higher reactivity than alpha derivatives or standard amino acid amides/esters .

- Applications : Primarily used in fluorometric assays but less favored in enzymatic synthesis due to reduced efficiency .

Other Amino Acid Beta-Naphthylamides

- Examples : L-Leucine beta-naphthylamide, L-Arginine beta-naphthylamide.

- Reactivity : All beta-naphthylamide derivatives exhibit enhanced reactivity in alpha-chymotrypsin-catalyzed reactions. However, this compound uniquely benefits from hydrophobic interactions between the naphthyl group and the enzyme’s subsite, further boosting its catalytic efficiency .

- Specificity : Glutamic acid derivatives are preferred in assays targeting glutamyl-specific proteases (e.g., gamma-glutamyl transpeptidase), whereas leucine or arginine derivatives are used for trypsin-like enzymes .

Poly-γ-Glutamic Acid (γ-PGA) Complexes

- Structure : Polymer of glutamic acid linked via gamma-carboxyl groups, often used in vaccine adjuvants (e.g., PGA/Alum) .

- Function: Unlike the monomeric beta-naphthylamide derivative, γ-PGA enhances antigen presentation and cross-reactive immunity via dendritic cell activation and antibody-dependent cellular cytotoxicity (ADCC) .

- Applications : Vaccine adjuvants (e.g., influenza vaccines), drug delivery systems, and biodegradable materials .

Table 1. Comparative Properties of Glutamic Acid Derivatives

Mechanistic Insights from Research

- Enhanced Reactivity : The beta-naphthylamide group in glutamic acid derivatives facilitates stronger hydrophobic interactions with enzyme subsites (e.g., alpha-chymotrypsin), stabilizing the nucleophile-acylenzyme intermediate and accelerating reaction kinetics .

- Fluorogenic Utility : Beta-naphthylamide-based substrates are pivotal in real-time monitoring of protease activity, offering higher sensitivity compared to colorimetric substrates .

- Contrast with γ-PGA : While γ-PGA operates via immune modulation (e.g., Th1 response, ADCC), beta-naphthylamide derivatives are mechanistic tools for studying enzymatic pathways .

Biologische Aktivität

Glutamic acid beta-naphthylamide (GABA) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and microbial interactions. This article explores the biological activity of GABA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its structure, which includes a glutamic acid moiety linked to a beta-naphthyl group. Its chemical formula is . This unique structure is believed to contribute to its diverse biological activities.

Research indicates that GABA may influence several biological pathways:

- Cancer Cell Metabolism : GABA derivatives have been shown to modulate glutamine metabolism in cancer cells, which is crucial for their growth and survival. In particular, compounds that alter glutamine behavior can serve as potential anticancer agents by disrupting metabolic pathways essential for tumor proliferation .

- Protein Synthesis : The uptake of amino acid-beta-naphthylamide by bacteria such as Pseudomonas aeruginosa suggests that GABA can be incorporated into bacterial proteins, indicating its role in microbial protein synthesis . This energy-dependent uptake mechanism highlights its potential utility in microbiological applications.

Anticancer Activity

A study conducted on various glutamic acid derivatives, including GABA, identified several compounds with significant cytotoxic effects against different cancer cell lines. Notably, certain derivatives exhibited potent activity against breast adenocarcinoma and lung cancer cell lines. The mechanism underlying this activity appears to involve the inhibition of glutamine metabolism, leading to reduced cellular proliferation and increased apoptosis in cancer cells .

Microbial Interactions

GABA's interaction with Pseudomonas aeruginosa demonstrates its role in microbial physiology. The compound's ability to be taken up and incorporated into proteins suggests a potential application in developing antimicrobial agents or understanding bacterial resistance mechanisms .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the standard methods for detecting and quantifying glutamic acid beta-naphthylamide in enzymatic assays?

this compound (Glu-βNA) is commonly used as a chromogenic substrate in aminopeptidase activity assays. Detection relies on enzymatic cleavage of the β-naphthylamide group, releasing free β-naphthylamine, which can be quantified spectrophotometrically (absorbance at 520 nm after diazotization). For example, in studies of lactic acid bacteria aminopeptidases, the substrate’s hydrolysis is monitored under controlled pH, temperature, and ionic conditions to optimize enzyme activity . Advanced protocols may pair this with fluorescence-based detection (e.g., DQ-OVA proteolytic degradation assays) for higher sensitivity .

Q. How is this compound utilized as a substrate in enzyme specificity studies?

Glu-βNA serves to characterize enzyme specificity, particularly for glutamyl aminopeptidases. Experimental designs often involve comparative hydrolysis rates against other β-naphthylamide derivatives (e.g., leucine-βNA or proline-βNA) under varying conditions (pH, temperature, ionic strength). For instance, pH-dependent activity profiles (e.g., pH 5.0–8.0) can reveal optimal enzymatic environments, while NaCl concentration gradients (0–500 mM) assess ion tolerance . Data is typically normalized to control substrates to isolate specificity.

Q. What are the key structural and physicochemical properties of this compound?

The compound (C15H16N2O3, MW 272.3) features a γ-glutamyl linkage to β-naphthylamine, confirmed via FT-IR (peaks at 1,639 cm⁻¹ for C=O stretching) and NMR. Its solubility in aqueous buffers and stability under refrigeration (4°C) make it suitable for prolonged enzymatic assays. Density (1.329 g/cm³) and polarity influence its interaction with hydrophobic enzyme active sites .

Advanced Research Questions

Q. How can researchers optimize experimental designs to resolve contradictions in this compound hydrolysis data across studies?

Contradictions often arise from variability in assay conditions (e.g., enzyme source, buffer composition). A systematic approach involves:

- Replication : Repeating assays under identical conditions to confirm reproducibility.

- Variable isolation : Using factorial designs (e.g., 19-run experimental matrices) to test interactions between pH, temperature, and ionic strength .

- Normalization : Expressing activity relative to a reference enzyme or substrate. For example, conflicting reports on Lactobacillus aminopeptidase activity were resolved by standardizing pre-incubation times and substrate concentrations .

Q. What methodologies enhance the use of this compound in studying immune adjuvant mechanisms?

Glu-βNA derivatives (e.g., PGA/Alum complexes) are used to evaluate antigen-loading and dendritic cell (DC) activation. Key steps include:

- Antigen-loading efficiency : Centrifugation and BCA protein assays quantify unbound OVA antigen, with PGA/Alum showing ~80% loading capacity .

- DC migration assays : Flow cytometry tracks CD11c+ MHC II+ cells in lymph nodes post-injection, while in vivo fluorescence imaging (IRDye800CW-labeled OVA) visualizes antigen trafficking .

- Cytokine profiling : ELISA measures IL-6, TNF-α, and IFN-γ levels to correlate adjuvant effects with Th1/Th2 responses .

Q. How should statistical analyses be structured to validate this compound-derived data in high-throughput studies?

- Data normalization : Express hydrolysis rates as % activity relative to controls.

- Multivariate analysis : Use ANOVA with Bonferroni correction for multi-group comparisons (e.g., adjuvant efficacy across PGA/Alum doses) .

- Machine learning : Apply response surface methodology (RSM) to model optimal hydrolysis conditions (e.g., GluA concentration, temperature) . For instance, RSM optimized xylooligosaccharide yields from sugarcane bagasse by modeling Glu-βNA interactions with lignocellulosic matrices .

Q. What advanced techniques characterize this compound interactions with macromolecular complexes?

- TEM/SEM : Visualize particle morphology and size distribution (e.g., PGA/Alum complexes at 1–2 µm) .

- FT-IR spectroscopy : Confirm chemical bonding between γ-PGA and alum via shifts in hydroxyl (3,446 cm⁻¹) and carbonyl (1,639 cm⁻¹) peaks .

- Zeta potential analysis : Measure surface charge (e.g., −28.1 mV for PGA/Alum vs. −7.08 mV for alum) to assess colloidal stability .

Methodological Considerations Table

Addressing Cross-Study Discrepancies

Discrepancies in enzyme activity or adjuvant efficacy often stem from:

- Buffer composition : Ionic strength (NaCl 0–500 mM) alters aminopeptidase kinetics .

- Cell viability thresholds : Alum reduces BMDC viability at >100 µg/mL, whereas PGA/Alum retains >90% viability .

- Antigen stability : IRDye800CW-labeled OVA degrades >48 h post-injection, necessitating fresh preparation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.